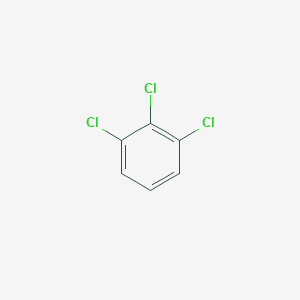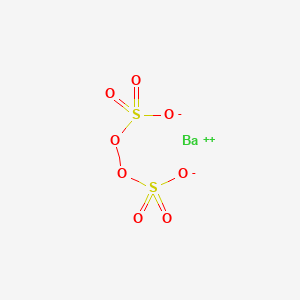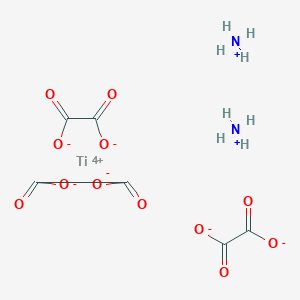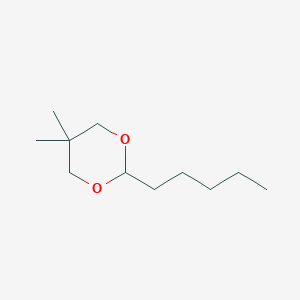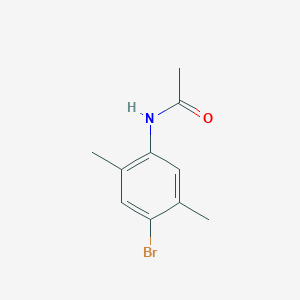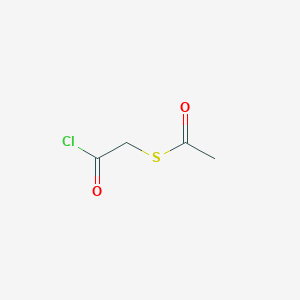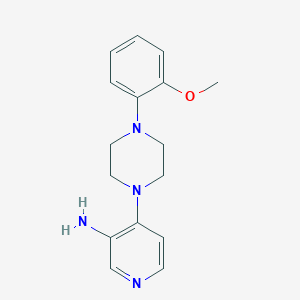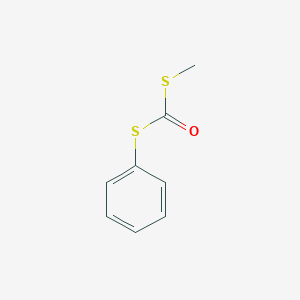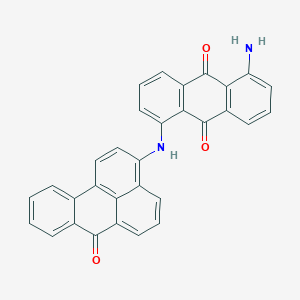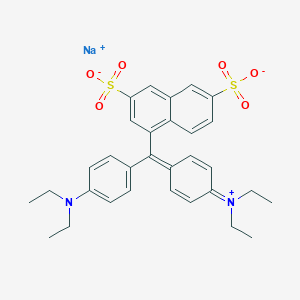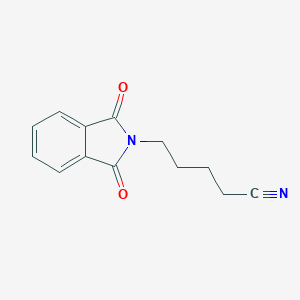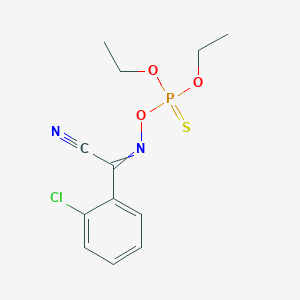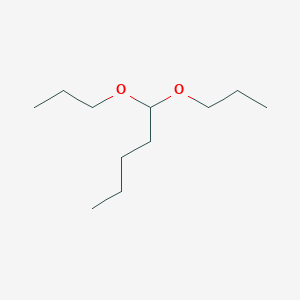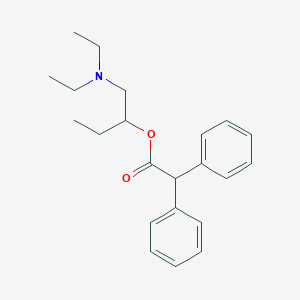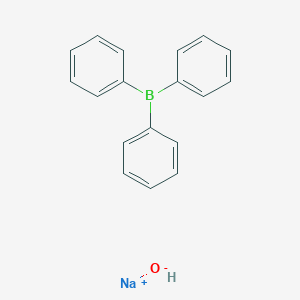
Triphenylborane-sodium hydroxide adduct
概要
説明
Synthesis Analysis
The synthesis of Triphenylborane-sodium hydroxide adduct involves reductive dimerization with sodium metal in diethyl ether solution, forming a complex with empirical composition Ph3B· Na· (C2H5)2O. This process has been elucidated through 1H NMR spectroscopy, showing the structure of the resulting solid and its subsequent rearrangements under certain conditions (Eisch, Dluzniewski, & Behrooz, 1993).
Molecular Structure Analysis
The structural analysis of these adducts reveals a variety of configurations depending on the conditions under which they are formed and the interactions with sodium metal. The detailed structure is often confirmed by spectroscopy and, in some cases, by X-ray diffraction, highlighting the dynamic nature of these adducts and their structural diversity (Eisch, Dluzniewski, & Behrooz, 1993).
Chemical Reactions and Properties
Triphenylborane-sodium hydroxide adducts participate in various chemical reactions, showcasing their role as intermediates in the synthesis of other complex compounds. These reactions can lead to the formation of biphenyl precursors, sodium tetraphenylborate, and sodium phenylborohydrides, demonstrating the adducts' versatility in chemical synthesis (Eisch, Dluzniewski, & Behrooz, 1993).
Physical Properties Analysis
The physical properties of Triphenylborane-sodium hydroxide adducts, such as their solubility, melting points, and stability, are crucial for their handling and application in various chemical processes. These properties are influenced by the molecular structure of the adducts and can vary significantly with different synthesis methods and conditions.
Chemical Properties Analysis
Chemically, these adducts exhibit Lewis acidic behavior, forming complexes with amines and undergoing transformations that affect their structure and emissions. This behavior is crucial for understanding the reactivity and potential applications of Triphenylborane-sodium hydroxide adducts in catalysis and materials science (Kitamoto et al., 2019).
科学的研究の応用
Reductive Dimerization and Formation of Adducts : Triphenylborane undergoes reductive dimerization with sodium metal to form adducts, which have been structurally characterized (Eisch, Dluzniewski, & Behrooz, 1993).
Formation of Electrically Neutral Analogues : Adducts of Triphenylborane with benzo-2,1,3-telluradiazole serve as electrically neutral analogues for comparison with heterocyclic ions (Cozzolino, Bain, Hanhan, & Vargas-Baca, 2009).
Catalysis in Hydrosilylation Reactions : Triphenylborane catalyzes hydrosilylation of CO2 in polar, aprotic solvents, facilitating the production of silyl formates and tertiary amides (Mukherjee, Sauer, Zanardi, & Okuda, 2016).
Formation of Lewis Acid-Base Adducts : Investigations into the Lewis acid behavior of oxygen-bridged triphenylborane towards amines have revealed significant findings related to Lewis acid-base adducts and their properties (Kitamoto, Kobayashi, Suzuki, Miyata, Kita, Funaki, & Oi, 2019).
Polymer Chemistry Applications : Triphenylborane catalyzes the copolymerization and terpolymerization of epoxides and CO2 to yield polycarbonates, facilitating modifications to polymer materials (Andrea & Kerton, 2019).
Synthesis of Complexes : Triphenylborane is used in the synthesis of various organometallic complexes, such as zwitterionic arene complexes and isocyanide adducts (Dioumaev, Plössl, Carroll, & Berry, 2000; Tamm, Lügger, & Hahn, 1996).
Chemical Reactions and Bond Activation : Research on the reactivity of vicinal dicarbenoids with triphenylborane has led to insights into Lewis adduct formation and B-C bond activation (Kelch, Kachel, Celik, Schäfer, Wennemann, Radacki, Petrov, Tamm, & Braunschweig, 2016).
Analytical Chemistry Applications : Triphenylborane and its derivatives are used in analytical chemistry, such as in high-performance liquid chromatography for measuring decomposition products in radioactive solutions (Hsu & White, 1998).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
sodium;triphenylborane;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.Na.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUMVYYQTYYAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;triphenylborane;hydroxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



